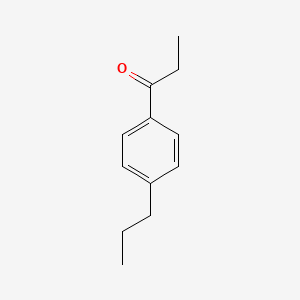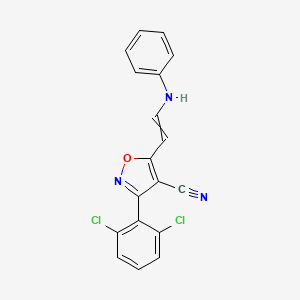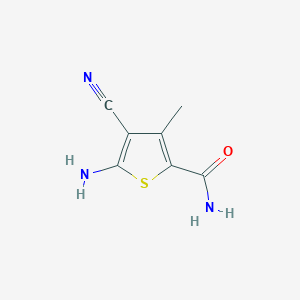
1-(4-Bromobutoxy)-2-methoxybenzene
Übersicht
Beschreibung
The compound "1-(4-Bromobutoxy)-2-methoxybenzene" is a halogenated organic molecule that is part of a broader class of compounds known as halogenated methoxybenzenes or anisoles. These compounds are of interest due to their presence in the environment and potential applications in various chemical syntheses. The papers provided discuss related compounds and their synthesis, structure, and environmental occurrence, which can provide insights into the properties and reactions of "this compound" .
Synthesis Analysis
The synthesis of related halogenated methoxybenzenes typically involves multiple steps, including bromination, hydrolysis, and other functional group transformations. For instance, "Methyl 4-Bromo-2-methoxybenzoate" was synthesized from 4-bromo-2-fluorotoluene through a sequence of reactions, including bromination and methoxylation, with an overall yield of about 47% and high purity . This suggests that a similar approach could be used for synthesizing "this compound," albeit with modifications to introduce the butoxy group at the appropriate stage.
Molecular Structure Analysis
The molecular structure of halogenated methoxybenzenes can be complex, with the halogen atoms influencing the overall conformation and reactivity of the molecule. For example, in "2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile," the bromobenzene ring is almost perpendicular to the fused-ring system, indicating that the presence of bromine can significantly affect the molecular geometry . This information is relevant when considering the molecular structure of "this compound," as the bromine atom could similarly influence its conformation.
Chemical Reactions Analysis
The reactivity of halogenated methoxybenzenes is influenced by the presence of electron-donating and electron-withdrawing groups. In the study of bromination of 2,6-dimethyl-4-methoxybenzyl alcohols, the presence of such groups at the benzylic position strongly affected the outcome of the reaction, leading to various bromination products . This indicates that "this compound" could also undergo diverse reactions depending on the nature of substituents present and reaction conditions.
Physical and Chemical Properties Analysis
While specific data on "this compound" is not provided, the physical and chemical properties of halogenated methoxybenzenes can be inferred from related compounds. For example, the presence of bromine and chlorine atoms in the marine troposphere suggests that these compounds have significant volatility and can be transported over long distances . Additionally, the synthesis of "Methyl 4-Bromo-2-methoxybenzoate" with high purity implies that halogenated methoxybenzenes can be isolated and characterized using techniques such as gas chromatography .
Wissenschaftliche Forschungsanwendungen
1. Environmental Presence and Origins
- Halogenated methoxybenzenes like 1-(4-Bromobutoxy)-2-methoxybenzene are ubiquitous in the environment and not produced in significant technical quantities. A study by Führer and Ballschmiter (1998) in the Atlantic Ocean showed a mixture of halogenated anisoles, including various bromo- and chloroanisoles, indicating a mix of biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).
2. Chemical Synthesis and Properties
- Toyota et al. (2003) used a related bromobenzene compound in the synthesis of sterically protected diphosphene and fluorenylidenephosphine, highlighting the compound's role in creating molecules with low-coordinate phosphorus atoms (Toyota et al., 2003).
3. Application in Liquid Crystals
- Bertini et al. (2003) investigated the use of a compound similar to this compound in the synthesis of chiral liquid crystals. The research focused on the influence of phenyl substituents on mesogenic properties, demonstrating the compound's potential in advanced material applications (Bertini et al., 2003).
4. In Organic Synthesis and Catalysis
- Esteves et al. (2007) discussed the use of a related methoxybenzene compound in the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives, showcasing its use in organic synthesis and catalysis (Esteves et al., 2007).
5. Fragrance Synthesis
- In the field of fragrance synthesis, Scrivanti et al. (2008) utilized a compound similar to this compound for the catalyzed coupling of β-methallyl alcohol with bromobenzenes, producing floral fragrances (Scrivanti et al., 2008).
6. Synthesis of Bioisosteric Analogues
- Shishov et al. (2014) synthesized a compound from 1-benzyloxy-4-bromo-2-methoxybenzene as a precursor for bioisosteric colchicine analogues, indicating its potential in medicinal chemistry (Shishov et al., 2014).
7. Use in Polymer Solar Cells
- Jin et al. (2016) explored the synthesis of 2-methoxy-(5,8)-dihydronaphthyl-PCBM from a methoxybenzene derivative for use as an electron acceptor in polymer solar cells, demonstrating the compound's application in renewable energy technology (Jin et al., 2016).
Safety and Hazards
“1-(4-Bromobutoxy)-2-methoxybenzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified for acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
1-(4-bromobutoxy)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOIPLXRAWCRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402203 | |
| Record name | 1-(4-bromobutoxy)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3257-51-0 | |
| Record name | 1-(4-Bromobutoxy)-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3257-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromobutoxy)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



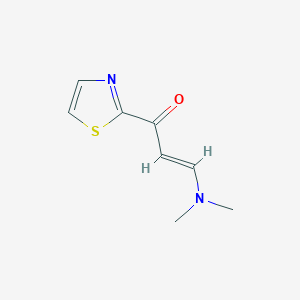
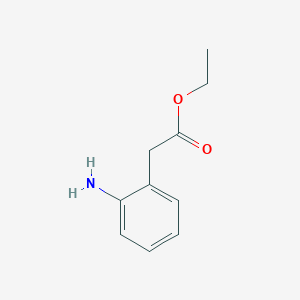
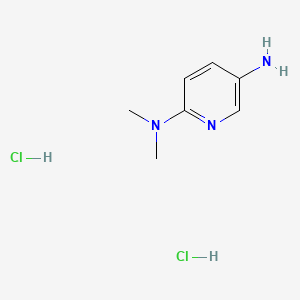
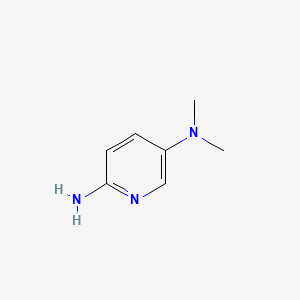

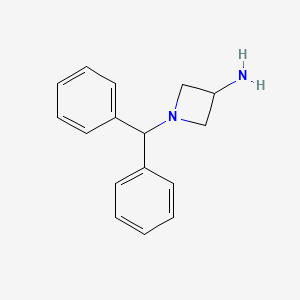
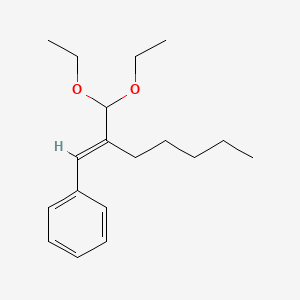
![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)
![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)

